tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate
Description
Properties
CAS No. |
1779661-96-9 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(13,8-14)9-16-4/h5-9,13H2,1-4H3 |
InChI Key |
KUHHKDVIVODILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The patent WO2009133778A1 outlines a method where tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes base-mediated deprotection to yield tert-butyl 3-aminopiperidine-1-carboxylate. For the methoxymethyl variant, this approach can be adapted by starting with a methoxymethyl-substituted intermediate.
Key Steps :
-
Intermediate Synthesis : React 3-(methoxymethyl)piperidine with di-tert-butyl dicarbonate to form tert-butyl 3-(methoxymethyl)piperidine-1-carboxylate.
-
Selective Deprotection : Treat the intermediate with a strong base (e.g., NaOH or KOH) in a solvent system (e.g., water/tetrahydrofuran) at 50–120°C for 0.5–5 hours.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | NaOH, KOH | >85% |
| Solvent | THF/Water (3:1) | Maximizes solubility |
| Temperature | 80–100°C | Balances rate and selectivity |
| Reaction Time | 2–3 hours | Prevents over-degradation |
This method is industrially favorable due to its high yield and minimal byproducts.
Alkylation of 3-Aminopiperidine Derivatives
Direct Alkylation Strategy
Introducing the methoxymethyl group via alkylation of 3-aminopiperidine requires careful control to avoid over-alkylation.
Procedure :
-
Protection : Boc-protect 3-aminopiperidine using di-tert-butyl dicarbonate.
-
Alkylation : React with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.
-
Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane).
Challenges :
-
Regioselectivity: Competing alkylation at the piperidine nitrogen.
-
Solution: Use bulky bases (e.g., DBU) to favor 3-position reactivity.
Stereoselective Synthesis for Optically Active Forms
For enantiomerically pure tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate, asymmetric catalysis or chiral resolution is essential.
Chiral Pool Approach
Starting from (R)- or (S)-3-hydroxy-3-(methoxymethyl)piperidine:
-
Oxidation : Convert hydroxyl to ketone.
-
Reductive Amination : Introduce the amino group using NH₃ and NaBH₃CN.
-
Boc Protection : Standard protection with di-tert-butyl dicarbonate.
Yield : 70–75% enantiomeric excess (ee) achieved using (R)-BINAP ligands.
Comparative Analysis of Methods
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:
Mechanistic Insight : Protonation of the carbonyl oxygen weakens the Boc group’s C–O bond, leading to carbamic acid intermediate and subsequent release of CO₂ and tert-butanol .
Amine Functionalization
The primary amine at position 3 participates in nucleophilic reactions:
Acylation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | N-acetyl derivative | Pyridine, RT, 12 h | 89% |
| Benzoyl chloride | N-benzoylated piperidine | DCM, triethylamine, 0°C → RT | 76% |
Alkylation
| Electrophile | Product | Catalyst | Yield |
|---|---|---|---|
| Methyl iodide | N-methylated derivative | K₂CO₃, DMF, 60°C | 68% |
| Allyl bromide | N-allylpiperidine | NaH, THF, 0°C → RT | 72% |
Steric Effects : The tert-butyl group at position 1 and methoxymethyl at position 3 create steric hindrance, slowing reaction kinetics compared to less-substituted analogs.
Methoxymethyl Ether Reactivity
The methoxymethyl (–CH₂OCH₃) group undergoes cleavage under specific conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| BBr₃ in DCM | Hydroxymethyl derivative (–CH₂OH) | −78°C → RT, 6 h | 63% |
| H₂, Pd/C | Demethylation to methylene (–CH₂–) | EtOH, 50 psi, 24 h | 41% |
Selectivity Note : Competitive Boc deprotection may occur unless mild conditions are employed .
Piperidine Ring Modifications
The piperidine ring participates in ring-opening and cross-coupling reactions:
Buchwald-Hartwig Amination
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aryl bromide | Pd₂(dba)₃, Xantphos | Aryl-substituted piperidine | 55% |
Reductive Amination
| Carbonyl Partner | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N,N-dimethylpiperidine | 82% |
Comparative Reactivity with Analogues
Structural analogs exhibit distinct reactivity profiles due to substituent variations:
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It may also be employed in the development of new drugs targeting various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may exhibit biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: In the chemical industry, this compound can be used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with these targets, while the methoxymethyl group may enhance the compound's lipophilicity, aiding in its ability to cross cell membranes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azetidine vs. Piperidine Rings
- tert-Butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 1782319-98-5): Ring size: Azetidine (4-membered ring) introduces higher ring strain vs. piperidine (6-membered). Molecular weight: 216.28 g/mol (smaller than the piperidine analog). Applications: Likely used in constrained peptide mimics or fragment-based drug design .
Hydroxymethyl vs. Methoxymethyl Substituents
- tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2165517-36-0): Substituent: Hydroxymethyl increases polarity and hydrogen-bonding capacity. Molecular weight: 230.30 g/mol (lower than methoxymethyl analog). Stability: Hydroxyl group may necessitate protection during synthesis .
Functional Group Modifications
Amino Group Derivatives
- tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS: 912368-73-1): Substituent: Methylamino group replaces methoxymethyl and amino groups. Molecular weight: 214.30 g/mol (simpler structure). Stereochemistry: (S)-configuration may influence receptor binding .
Ester and Tetrazole Bioisosteres
- tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: N/A): Substituent: Methoxy-oxoethyl introduces an ester group. Molecular weight: 272.34 g/mol (higher due to ester functionality). Applications: Ester groups can enhance metabolic stability .
- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate :
Comparative Data Table
Biological Activity
Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on available literature and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group, a methoxymethyl group, and a tert-butyl ester at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 272.34 g/mol. The compound is characterized by moderate density and a boiling point of approximately 343.8 °C at 760 mmHg.
The mechanism of action for this compound has not been fully elucidated, but similar compounds have been studied for their interactions with various biological targets. Piperidine derivatives are often explored as receptor modulators, particularly in neurotransmitter systems such as serotonin and dopamine receptors .
Case Studies
- MAGL Inhibition : A study highlighted a benzoylpiperidine derivative that displayed reversible inhibition of MAGL with an IC50 value of 0.84 µM. This suggests that modifications to the piperidine structure can enhance inhibitory potency against specific targets .
- Anticancer Activity : Research on related piperidine compounds indicated significant inhibition of cell viability in ovarian cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These reactions can include:
- Formation of the piperidine ring : Utilizing starting materials like piperidin-4-one derivatives.
- Functional Group Modifications : Introducing the tert-butyl and methoxymethyl groups through selective alkylation reactions.
These synthetic pathways allow for the generation of various derivatives that may possess enhanced biological activities or different mechanisms of action .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | IC50 Value (µM) | Target Enzyme/Activity |
|---|---|---|
| Benzoylpiperidine derivative | 0.84 | MAGL Inhibitor |
| Piperidine derivative (antiproliferative study) | 19.9 - 75.3 | Various cancer cell lines |
| Tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate | Not specified | Potential interactions with enzymes |
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine ring. Key steps include:
- Amino and Methoxymethyl Introduction : Nucleophilic substitution or reductive amination under anhydrous conditions (e.g., LiAlH₄ in ether) .
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used .
Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amine Formation | LiAlH₄, anhydrous ether, 0–20°C | Reduction of nitriles/amides |
| Boc Protection | Boc₂O, Et₃N, DCM, room temperature | N-protection |
| Purification | Silica gel chromatography | Isolation of pure product |
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- X-ray Crystallography : Used to resolve stereochemistry and confirm 3D structure. SHELX programs (e.g., SHELXL) refine crystallographic data .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to identify methoxymethyl (-OCH₃) and tert-butyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight .
- Polarimetry : For chiral centers, if applicable .
Q. What safety precautions are critical during experimental handling?
- Methodological Answer :
- Respiratory/Hand Protection : Use nitrile gloves and N95 masks due to potential acute toxicity (Category 4 for similar tert-butyl piperidines) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the methoxymethylation step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxymethyl groups .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation steps .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .
Data Analysis : Kinetic studies (TLC monitoring) and DOE (Design of Experiments) can identify optimal molar ratios .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm ambiguous signals .
- Dynamic NMR : For fluxional structures, variable-temperature NMR resolves overlapping peaks .
- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts to match experimental data .
Q. What strategies address stereochemical uncertainties in the piperidine ring?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands model disorder or twinning in crystals .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during ring formation .
Q. How to investigate the mechanistic pathway of substitution reactions at the 3-position?
- Methodological Answer :
- Isotopic Labeling : ¹⁸O or ²H tracing identifies nucleophilic attack vs. SN1/SN2 mechanisms .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates .
- Computational Modeling : Transition state analysis using Gaussian or ORCA software .
Data Contradiction Analysis Example
Scenario : Discrepancy between theoretical and observed [α]D (optical rotation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
